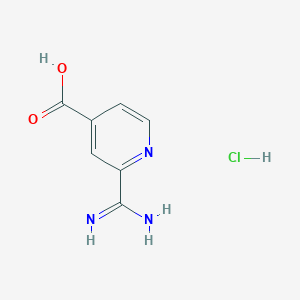

2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C7H8ClN3O2 and a molecular weight of 201.61 . It is used for research purposes .

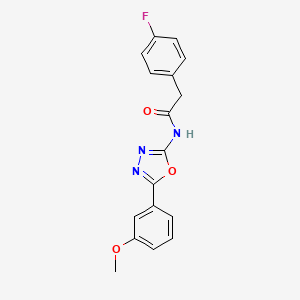

Molecular Structure Analysis

The molecular structure of “2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride” consists of a pyridine ring with a carbamimidoyl group at the 2-position and a carboxylic acid group at the 4-position . The presence of these functional groups may influence the compound’s reactivity and interactions with other molecules.

Aplicaciones Científicas De Investigación

Catalysis and Chemical Synthesis

- 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride has been studied for its role in catalysis. A related compound, crosslinked poly(4-vinylpyridine) hydrochloride, effectively catalyzes acetalization of carbonyl compounds and esterification of carboxylic acids (Yoshida, Hashimoto, & Kawabata, 1981).

Pharmaceutical and Drug Development

- In pharmaceutical research, compounds related to 2-carbamimidoylpyridine-4-carboxylic acid hydrochloride, such as 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, have shown potential as antibacterial agents (Rosen et al., 1988).

Material Science and Biochemistry

- Similar compounds, like 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, are valuable in material science and biochemistry for their roles as β-turn and 310/α-helix inducers in peptides (Toniolo, Crisma, & Formaggio, 1998).

Bioconversion and Synthesis

- The bioconversion of related compounds, such as 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp., demonstrates the utility of these compounds in producing antituberculous agents (Wieser, Heinzmann, & Kiener, 1997).

Inorganic Chemistry and Coordination Chemistry

- 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride and its derivatives are also of interest in inorganic and coordination chemistry. For instance, studies involving rare earth carboxylic acid complexes highlight the diverse applications of pyridine derivatives in forming supramolecular structures (Zhao, Ren, Liu, & Wang, 2017).

Supramolecular Chemistry

- The formation of binary supramolecular organic salts from 2-aminoheterocyclic compounds and carboxylic acid derivatives, involving compounds like 2-carbamimidoylpyridine-4-carboxylic acid hydrochloride, demonstrates their role in hydrogen bonding and non-covalent interactions in supramolecular chemistry (Jin et al., 2011).

Propiedades

IUPAC Name |

2-carbamimidoylpyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2.ClH/c8-6(9)5-3-4(7(11)12)1-2-10-5;/h1-3H,(H3,8,9)(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSULORFVAGORU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2401812.png)

![1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2401814.png)

![6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B2401819.png)

![3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione](/img/structure/B2401825.png)

![N-[2-(3-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2401831.png)